4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

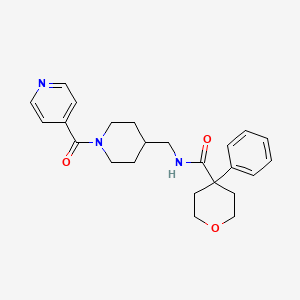

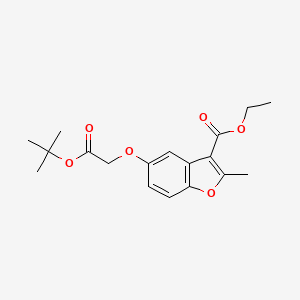

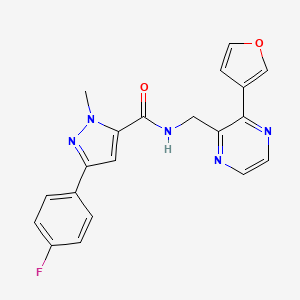

“4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione” is a chemical compound with the CAS Number: 2167953-25-3 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .

Synthesis Analysis

The synthesis of 2,1-benzothiazine derivatives, which include “this compound”, involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This results in new heteroaryl ethylidenes in excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the compound is involved in the synthesis of 2,1-benzothiazine derivatives .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis Techniques

- Reactions of Enamino-Ketones for Benzothiazine Synthesis : Miyano et al. (1976) described a new synthesis technique for 4H-1,4-benzothiazines, using condensation of o-aminobenzenethiol with various ketones. This process includes an oxidative cyclization mechanism, pointing towards innovative synthetic methods for related compounds (Miyano, Abe, Sumoto, & Teramoto, 1976).

Chemical Reactions and Derivatives

Synthesis of Benzothiazepine Derivatives : Mohamed (2011) demonstrated the synthesis of various benzothiazepine derivatives through reactions involving o-aminothiophenol. This study contributes to the understanding of the chemical versatility and potential applications of benzothiazepine-related structures (Mohamed, 2011).

Novel Synthesis of Benzodiazepine Derivatives for Testing : Tita and Kornet (1987) explored the synthesis of 4-amino-1,4-benzodiazepine-2,5-diones through two different methods, contributing to the development of new compounds for potential therapeutic applications (Tita & Kornet, 1987).

Synthesis of Heterocyclic Compounds with Antimicrobial and Anti-inflammatory Properties : Kendre, Landge, and Bhusare (2015) synthesized a series of heterocyclic compounds, including benzothiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Advanced Applications in Chemistry

Studies on Vilsmeier-Haack Reaction for Heterocyclic Derivatives : Awad (1992) investigated the Vilsmeier-Haack reaction on certain compounds, leading to the formation of novel heterocyclic derivatives with potential antibacterial and antifungal activities (Awad, 1992).

Synthesis of Benzothiazinones with Antibacterial and Antifungal Activities : Hogale and Uthale (1990) explored the synthesis of benzothiazinones and their derivatives, evaluating their antibacterial and antifungal activities. This research opens up possibilities for the use of these compounds in pharmaceutical applications (Hogale & Uthale, 1990).

Development of Heteroaryl Thiazolidine-2,4-diones : Ibrahim, Abdel-Megid Abdel-Hamed, and El-Gohary (2011) conducted a study focusing on the condensation of various compounds to create heteroaryl thiazolidine-2,4-diones with antimicrobial properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUPIDIBAXWQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)